molecular formula C7H6BrClO2S B15230075 2-(Bromomethyl)benzene-1-sulfonyl chloride

2-(Bromomethyl)benzene-1-sulfonyl chloride

Cat. No.: B15230075
M. Wt: 269.54 g/mol
InChI Key: DPRMOFDUWQKEGM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, featuring both a bromomethyl group and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzene-1-sulfonyl chloride typically involves the bromination of toluene followed by sulfonylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent for modifying biomolecules, such as proteins and nucleic acids.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those requiring sulfonyl chloride functionalities.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can also participate in reactions, forming sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the bromomethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)benzene-1-sulfonyl chloride is unique due to the presence of both bromomethyl and sulfonyl chloride groups on the benzene ring, providing dual reactivity. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound in various chemical processes .

Properties

IUPAC Name

2-(bromomethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMOFDUWQKEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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